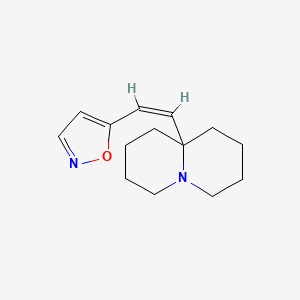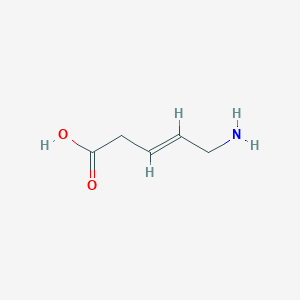![molecular formula C10H7BrClN3O B15214793 1-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]-2-chloroethan-1-one CAS No. 88137-72-8](/img/structure/B15214793.png)
1-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]-2-chloroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)-2-chloroethanone is a synthetic organic compound characterized by the presence of a bromophenyl group, a triazole ring, and a chloroethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)-2-chloroethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, 4-bromophenyl azide and propargyl chloride are commonly used as starting materials.
Introduction of the Chloroethanone Group: The triazole intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the chloroethanone group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)-2-chloroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted triazoles.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
1-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)-2-chloroethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 1-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)-2-chloroethanone involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzyme activities. The bromophenyl group may interact with hydrophobic pockets in proteins, affecting their function. The chloroethanone moiety can undergo nucleophilic attack, leading to covalent modification of biomolecules.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromophenyl)-1H-1,2,3-triazole: Lacks the chloroethanone group but shares the triazole and bromophenyl moieties.
2-Chloro-1-(4-bromophenyl)ethanone: Lacks the triazole ring but contains the bromophenyl and chloroethanone groups.
Uniqueness: 1-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)-2-chloroethanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring enhances its potential for coordination chemistry, while the chloroethanone group allows for diverse chemical modifications.
Eigenschaften
CAS-Nummer |
88137-72-8 |
|---|---|
Molekularformel |
C10H7BrClN3O |
Molekulargewicht |
300.54 g/mol |
IUPAC-Name |
1-[1-(4-bromophenyl)triazol-4-yl]-2-chloroethanone |
InChI |
InChI=1S/C10H7BrClN3O/c11-7-1-3-8(4-2-7)15-6-9(13-14-15)10(16)5-12/h1-4,6H,5H2 |
InChI-Schlüssel |
UINVUTWCQPVLMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C=C(N=N2)C(=O)CCl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


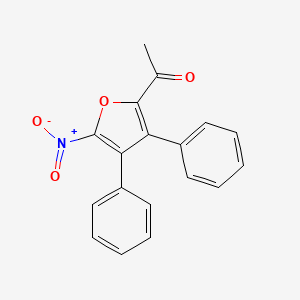
![4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15214733.png)
![(3S)-N-[(2-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B15214742.png)
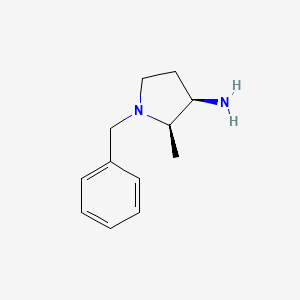
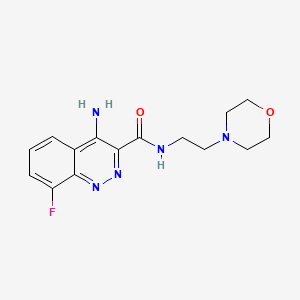
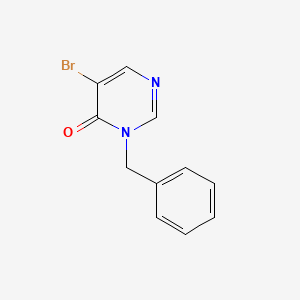
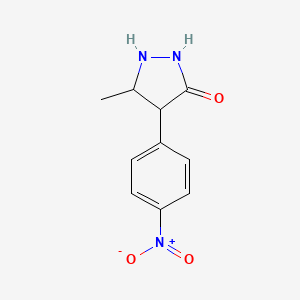
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-ethyl-3,6-dimethyl-](/img/structure/B15214772.png)

![(1,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyridazine-5,7-diyl)dimethanol](/img/structure/B15214791.png)
![2-Aminocyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B15214795.png)
![4-[(4-Methoxyphenyl)methyl]-2-methyl-6-phenylpyridazin-3(2H)-one](/img/structure/B15214805.png)
